10-Undecenoic acid, 1,2,3-propanetriyl ester

Vue d'ensemble

Description

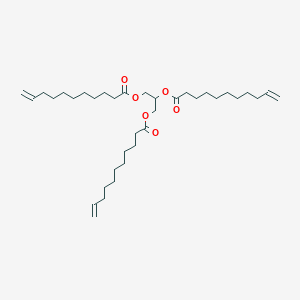

1,2,3-Tri-10(Z)-undecenoyl glycerol is a triacylglycerol that contains 10(Z)-undecenoic acid at the sn-1, sn-2, and sn-3 positions.

Mécanisme D'action

Target of Action

Undecylenic acid, a related compound, is known to exhibit antifungal effects against candida albicans .

Mode of Action

Undecylenic acid, a related compound, is known to inhibit the morphogenesis of candida albicans, preventing the yeast from converting to its hyphal form, which is associated with active infection .

Biochemical Pathways

It’s worth noting that the compound is used in reactions with isocyanate monomers, epoxide monomer, or material having multiple alkene groups to make sealants, coatings, adhesives, and other products .

Result of Action

It’s worth noting that the compound is used in the synthesis of potentially biologically active o- and n-containing macroheterocycles .

Activité Biologique

10-Undecenoic acid, 1,2,3-propanetriyl ester, is a compound derived from undecenoic acid that exhibits significant biological activities, particularly in antioxidant and cytotoxic domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

10-Undecenoic acid is characterized by a long aliphatic chain with a terminal double bond, which allows for various chemical modifications. The synthesis of its derivatives often involves reactions such as esterification and amidation with phenolic acids to enhance bioactivity. For instance, methyl 10-undecenoate has been synthesized and evaluated for its potential as a lipoconjugate in biological applications .

Antioxidant Activity

Research has demonstrated that derivatives of 10-undecenoic acid possess notable antioxidant properties. The antioxidant activity is typically assessed using assays like the DPPH radical scavenging method. In one study, several lipoconjugates derived from 10-undecenoic acid exhibited significant radical scavenging activity, indicating their potential use in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of 10-Undecenoic Acid Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Methyl 10-undecenoate | 85% | 25 |

| Lipoconjugate with Caffeic Acid | 90% | 20 |

| Lipoconjugate with Ferulic Acid | 88% | 22 |

Cytotoxic Activity

The cytotoxic effects of 10-undecenoic acid derivatives have also been explored. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. For example, the methyl esters of undecenoic acid were tested against various cancer cell lines, revealing promising results in terms of cytotoxicity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| HeLa | Methyl 10-undecenoate | 30 |

| MCF-7 | Lipoconjugate with Caffeic Acid | 25 |

| A549 | Lipoconjugate with Ferulic Acid | 28 |

Case Studies

Several case studies have highlighted the effectiveness of 10-undecenoic acid derivatives in various biological contexts:

- Antioxidant Efficacy : A study demonstrated that lipoconjugates derived from 10-undecenoic acid significantly reduced oxidative damage in cellular models exposed to oxidative stress. The compounds were shown to enhance cell viability and reduce markers of oxidative damage .

- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of these compounds against various pathogens. The results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting potential applications in antimicrobial therapies .

- Cytotoxic Mechanisms : Further research delved into the mechanisms by which these compounds exert cytotoxic effects on cancer cells. It was found that they could induce apoptosis and disrupt cellular signaling pathways critical for cancer cell survival .

Safety and Toxicology

The safety profile of 10-undecenoic acid and its esters has been evaluated in several studies. Regulatory assessments indicate that these compounds do not exhibit significant toxicity at relevant exposure levels. For example, no carcinogenic potential was observed in long-term studies involving animal models . However, some derivatives may act as skin sensitizers, necessitating caution in their application .

Applications De Recherche Scientifique

Biomedical Applications

1.1 Antioxidant Properties

Research has demonstrated that lipoconjugates derived from 10-undecenoic acid exhibit significant antioxidant efficacy. A study highlighted that these compounds effectively reduced oxidative damage in cellular models, suggesting potential applications in preventing oxidative stress-related diseases.

1.2 Antimicrobial Activity

10-Undecenoic acid has shown promising antimicrobial properties. For instance, a study investigated the bioactive metabolites of Aspergillus flavus, which included derivatives of 10-undecenoic acid. The metabolites displayed potent antibacterial and antifungal activities, indicating their potential as natural antimicrobial agents .

1.3 Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects against cancer cells. In vitro studies revealed that certain formulations containing 10-undecenoic acid significantly inhibited the proliferation of various cancer cell lines, showcasing its potential as a therapeutic agent in oncology .

Industrial Applications

2.1 Bio-Lubricants

A novel class of bio-lubricants synthesized from 10-undecenoic acid has been developed through epoxidation processes. These lubricants are characterized by their high performance and eco-friendly nature, making them suitable for industrial applications where sustainability is a priority .

2.2 Cosmetic Formulations

Due to its emollient properties and ability to form stable emulsions, tri-10-undecenoyl glycerol is being explored in cosmetic formulations. Its incorporation into creams and lotions can enhance skin hydration and provide a protective barrier against environmental stressors.

Comparative Data Table

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers applied lipoconjugates of 10-undecenoic acid to cultured cells exposed to oxidative stressors. The results indicated a marked decrease in markers of oxidative damage compared to untreated controls, supporting its use as an antioxidant supplement in dietary or therapeutic contexts.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using extracts from Aspergillus flavus. The results showed that the bioactive metabolites containing 10-undecenoic acid exhibited inhibition zones against several pathogenic bacteria, confirming their potential use in developing new antimicrobial agents.

Case Study 3: Development of Bio-Lubricants

Research focused on synthesizing eco-friendly lubricants from 10-undecenoic acid demonstrated that these lubricants not only met performance standards but also surpassed traditional petroleum-based lubricants in biodegradability tests.

Propriétés

IUPAC Name |

2,3-di(undec-10-enoyloxy)propyl undec-10-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h4-6,33H,1-3,7-32H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAWJXRQRYWNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1093661-05-2 | |

| Details | Compound: 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer | |

| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093661-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201259646 | |

| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93824-29-4 | |

| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93824-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.